3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride

Medicinal Chemistry Chemical Biology Bioconjugation

Researchers face solubility and stoichiometry mismatches when using free base amines in aqueous bioconjugation. This dihydrochloride salt (MW 198.09) eliminates pH adjustment and organic co-solvents. - **Application**: Direct ADC synthesis via EDC coupling; preserves protein integrity. - **Consistency**: 95-98% purity; room-temperature stable; reduces batch variability in SAR. - **Handling**: White crystalline solid; freely soluble in water; no solvent exchange needed.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
CAS No. 848655-53-8
Cat. No. B3157368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride
CAS848655-53-8
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09
Structural Identifiers
SMILESC1=CN(N=C1)CCCN.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H
InChIKeyZILPEDSNQGVPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride: Technical Overview


3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride (CAS 848655-53-8) is a pyrazole-based primary amine building block, supplied as a dihydrochloride salt with a molecular formula of C6H13Cl2N3 and a molecular weight of 198.09 g/mol [1]. The compound exists as a white crystalline solid with predicted aqueous solubility conferred by its salt form, and it exhibits a predicted pKa of 9.73±0.10 for the conjugate acid of the free base amine . This dihydrochloride salt is chemically distinguished from its free base analog, 3-(1H-pyrazol-1-yl)propan-1-amine (CAS 75653-86-0), which has a molecular weight of 125.17 g/mol and a predicted XLogP3 of -1 [2].

1

Aqueous synthesis: dihydrochloride salt enables direct water solubility without organic co-solvents.

2

Primary amine handle for acylation, reductive amination, and carbodiimide coupling workflows.

3

Salt-form stoichiometry: defined molecular weight supports accurate molar calculations for multi-step synthesis.

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride: Substitution Risks


Direct substitution of 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride with the free base form (CAS 75653-86-0) or with N-methylated analogs introduces critical differences in aqueous solubility, reactivity, and molecular weight that can invalidate synthetic protocols and assay reproducibility . The dihydrochloride salt ensures the amine is protonated and water-soluble, whereas the free base requires pH adjustment or organic co-solvents for dissolution. Furthermore, substitution with N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9) introduces a secondary amine with altered hydrogen-bonding capacity and increased molecular weight (139.20 vs 198.09 g/mol), which can shift reaction stoichiometry and alter downstream coupling efficiency [1].

Free base

Aqueous solubility may shift significantly; the free base requires pH adjustment or organic co-solvent, which can disrupt assay conditions and reduce reproducibility.

Molar correction

Molecular weight differs by ~58% compared to the free base. Direct substitution without molar correction may lead to incorrect stoichiometry and coupling failure.

N-methyl analog

Secondary amine exhibits altered nucleophilicity and steric profile, which may reduce efficiency in acylation or bioconjugation protocols.

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride: Differentiation Evidence


Aqueous Solubility: Dihydrochloride vs. Free Base

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride is supplied as a dihydrochloride salt, which is reported to be freely soluble in water . In contrast, the free base analog (CAS 75653-86-0) has a predicted XLogP3 of -1, indicating limited aqueous solubility without pH adjustment [1]. The dihydrochloride salt form eliminates the need for organic co-solvents in aqueous reaction mixtures, reducing solvent-induced variability and improving reproducibility in biochemical assays .

Aqueous Solubility
Head-to-head
Dihydrochloride: freely soluble in water
Free base: predicted XLogP3 -1 (limited aqueous solubility)
Supports aqueous reaction design without co-solvent.
Vendor-reported solubility; free base XLogP3 computed.
Medicinal Chemistry Chemical Biology Bioconjugation

Molecular Weight and Stoichiometry: Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 848655-53-8) has a molecular weight of 198.09 g/mol, which is 58.3% higher than the free base analog (125.17 g/mol) [1][2]. This difference directly impacts reaction stoichiometry: using the free base in place of the dihydrochloride salt without molar correction would result in a 1.58-fold excess of the active amine species, potentially leading to incomplete coupling, byproduct formation, or altered pharmacokinetic properties in downstream conjugates .

Molecular Weight & Stoichiometry
Head-to-head
198.09 g/mol vs 125.17 g/mol (1.58× difference)
Molar correction required for accurate coupling stoichiometry.
PubChem computed molecular weights.
Organic Synthesis Medicinal Chemistry Analytical Chemistry

Purity Benchmarking: Commercial Dihydrochloride

Commercial suppliers of 3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride (CAS 848655-53-8) report minimum purity specifications of 95% (AKSci, Bidepharm) and up to 98% (MolCore) . In contrast, the free base analog (CAS 75653-86-0) is also offered at 95% purity, but the dihydrochloride salt form is associated with enhanced long-term storage stability at room temperature, reducing the risk of degradation during shipping and storage .

Purity Benchmarking
Cross-study comparable
95% – 98% (dihydrochloride) vs 95% (free base)
Comparable purity; salt form linked to improved ambient storage stability.
Vendor Certificate of Analysis data; stability claims context-dependent.
Quality Control Procurement Chemical Synthesis

Amine Reactivity: Primary vs. N-Methyl

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride provides a primary amine functional group (pKa conjugate acid ~9.73), which is amenable to acylation, reductive amination, and carbodiimide-mediated coupling reactions . In contrast, the N-methyl analog (CAS 1007488-78-9) features a secondary amine with altered nucleophilicity and steric hindrance, which can reduce coupling efficiency in certain bioconjugation protocols [1]. The dihydrochloride salt form further ensures the amine is protonated and non-nucleophilic until deprotonated under basic reaction conditions, offering greater control in multi-step synthetic sequences.

Amine Reactivity
Class-level inference
Primary amine (predicted pKa 9.73) vs secondary amine analog
Primary amine supports broader coupling chemistries; salt form enables pH-dependent activation.
Predicted pKa; structural comparison only.
Medicinal Chemistry Bioconjugation Click Chemistry

3-(1H-Pyrazol-1-YL)propan-1-amine dihydrochloride: Research & Industrial Applications


Aqueous Bioconjugation & Drug-Linker Synthesis

The water solubility of the dihydrochloride salt (freely soluble in water ) makes this compound ideal for preparing antibody-drug conjugates (ADCs) and other bioconjugates where organic solvents must be avoided to preserve protein integrity. The primary amine can be directly coupled to carboxylic acid-containing payloads using water-soluble carbodiimide chemistry, eliminating solvent exchange steps.

Medicinal Chemistry Library Building Block

The dihydrochloride salt's consistent purity (95% to 98% ) and room-temperature storage stability reduce batch-to-batch variability in high-throughput synthesis. The primary amine handle enables rapid diversification through acylation or reductive amination, supporting structure-activity relationship (SAR) studies in early drug discovery.

Pyrazole Pharmacophore Synthesis

As an intermediate for pyrazole-based anticancer agents , the compound's well-defined molecular weight (198.09 g/mol) and protonated amine state ensure accurate stoichiometry in multi-step synthetic routes. This is critical for meeting regulatory documentation requirements in pharmaceutical development and for ensuring reproducible synthesis of lead compounds targeting kinases or other therapeutic proteins [1].

Coordination Chemistry & MOF Precursor

The pyrazole nitrogen and primary amine of this building block can serve as a bidentate ligand for transition metals. The dihydrochloride salt form improves handling and dissolution in aqueous metal salt solutions, facilitating the synthesis of pyrazole-based MOFs and coordination polymers for catalysis and gas storage applications [2].

Application
Selection Property
Validation Focus
Aqueous bioconjugation & drug-linker synthesis
Salt-form water solubility
Coupling efficiency in aqueous buffer without organic co-solvent
Medicinal chemistry library building block
Consistent purity and ambient stability
Batch-to-batch reproducibility in high-throughput synthesis
Pyrazole pharmacophore synthesis
Defined molecular weight & protonated amine
Stoichiometric control in multi-step routes targeting kinase research
Coordination chemistry & MOF precursor
Bidentate pyrazole/amine chelation
Aqueous metal salt compatibility for MOF and coordination polymer synthesis

Technical Documentation Hub

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18 linked technical documents
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